![molecular formula C21H25Br2NO5 B12457059 N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide](/img/structure/B12457059.png)
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide is a synthetic organic compound characterized by the presence of bromine and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with butanamide in the presence of a suitable catalyst. One common method involves the use of N-bromosuccinimide (NBS) in acetone under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and quinones, which can be further utilized in different applications.
Scientific Research Applications
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which are involved in various physiological processes . The compound’s effects are mediated through binding to these enzymes, leading to altered enzyme activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxyphenyl)methanol
- 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H25Br2NO5 |
|---|---|
Molecular Weight |
531.2 g/mol |
IUPAC Name |
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C21H25Br2NO5/c1-6-7-20(25)24-21(12-8-16(26-2)18(28-4)10-14(12)22)13-9-17(27-3)19(29-5)11-15(13)23/h8-11,21H,6-7H2,1-5H3,(H,24,25) |
InChI Key |
NMUHCZGTFQYRTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C1=CC(=C(C=C1Br)OC)OC)C2=CC(=C(C=C2Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


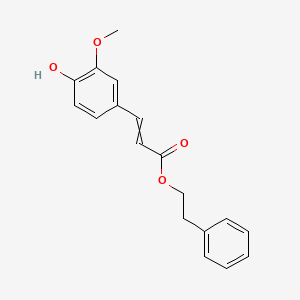
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide](/img/structure/B12456985.png)
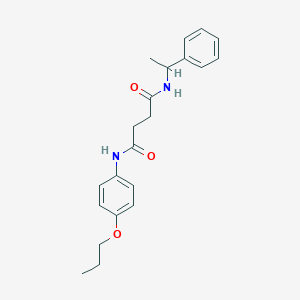
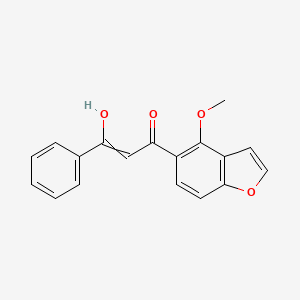
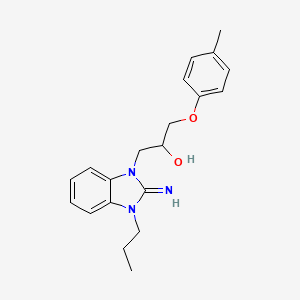
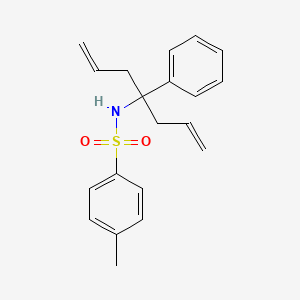
![2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B12457014.png)
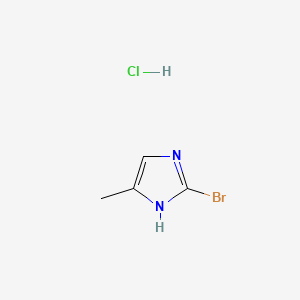
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]butanoyl]-3-methylpentanamide](/img/structure/B12457035.png)
![N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12457051.png)
![N-(4-bromophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457069.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12457070.png)

![(2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B12457078.png)
